molecular formula C16H16N2O4S B2513745 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903511-91-0

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2513745
CAS No.: 1903511-91-0
M. Wt: 332.37
InChI Key: ZMJDAMFDFFBLJU-UHFFFAOYSA-N
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Description

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a benzofuran ring, a sulfonyl group, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-23(20,15-3-4-16-12(8-15)5-7-21-16)18-10-14(11-18)22-13-2-1-6-17-9-13/h1-4,6,8-9,14H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJDAMFDFFBLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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